Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate
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Overview
Description
3-Thiopheneacetic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester is an organoboron compound with the molecular formula C₁₃H₁₉BO₄S . This compound is primarily used in research settings and is known for its unique structure, which includes a thiophene ring and a boronate ester group .
Preparation Methods
The synthesis of 3-Thiopheneacetic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester typically involves the reaction of thiopheneacetic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-Thiopheneacetic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Thiopheneacetic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action for 3-Thiopheneacetic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester involves its ability to participate in various chemical reactions due to the presence of the boronate ester group . This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Similar compounds to 3-Thiopheneacetic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester include other boronate esters and thiophene derivatives . For example:
Phenylboronic acid: Another boronate ester used in cross-coupling reactions.
Thiophene-2-boronic acid: A thiophene derivative with similar reactivity.
The uniqueness of 3-Thiopheneacetic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester lies in its combination of a thiophene ring and a boronate ester group, which provides distinct reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C13H19BO4S |
---|---|
Molecular Weight |
282.2 g/mol |
IUPAC Name |
methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)11-9(6-7-19-11)8-10(15)16-5/h6-7H,8H2,1-5H3 |
InChI Key |
FFVGYSLSTNMDRR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CC(=O)OC |
Origin of Product |
United States |
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